molecular formula C16H24O B14182003 1-Methoxy-4-(non-4-en-5-yl)benzene CAS No. 917569-08-5

1-Methoxy-4-(non-4-en-5-yl)benzene

Cat. No.: B14182003
CAS No.: 917569-08-5
M. Wt: 232.36 g/mol
InChI Key: FAEOPZSDLMGIAA-UHFFFAOYSA-N
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Description

1-Methoxy-4-(non-4-en-5-yl)benzene is an organic compound with the molecular formula C10H12O It is a derivative of benzene, where a methoxy group (-OCH3) and a non-4-en-5-yl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(non-4-en-5-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(non-4-en-5-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The non-4-en-5-yl group can be reduced to form a saturated alkyl chain.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 1-methoxy-4-(non-4-en-5-yl)benzaldehyde or 1-methoxy-4-(non-4-en-5-yl)benzoic acid.

    Reduction: Formation of 1-methoxy-4-(non-4-yl)benzene.

    Substitution: Formation of halogenated derivatives such as 1-methoxy-4-(non-4-en-5-yl)-2-bromobenzene.

Scientific Research Applications

1-Methoxy-4-(non-4-en-5-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(non-4-en-5-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the non-4-en-5-yl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-Methoxy-4-(non-4-en-5-yl)benzene can be compared with other similar compounds such as:

    Anethole: A compound with a similar methoxy group but different alkyl side chain.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: A compound with a different alkyl group attached to the benzene ring.

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

917569-08-5

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

1-methoxy-4-non-4-en-5-ylbenzene

InChI

InChI=1S/C16H24O/c1-4-6-8-14(9-7-5-2)15-10-12-16(17-3)13-11-15/h8,10-13H,4-7,9H2,1-3H3

InChI Key

FAEOPZSDLMGIAA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CCCC)C1=CC=C(C=C1)OC

Origin of Product

United States

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